4-{[4-(Dimethylamino)butyl]amino}-4-oxobut-2-enoic acid
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Overview
Description
4-{[4-(Dimethylamino)butyl]amino}-4-oxobut-2-enoic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a dimethylamino group attached to a butyl chain, which is further connected to an amino group and an oxobutenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Dimethylamino)butyl]amino}-4-oxobut-2-enoic acid can be achieved through several synthetic routes. One common method involves the aldol condensation of glyoxylic acid with methyl ketone derivatives under microwave-assisted conditions . This method provides moderate to excellent yields depending on the nature of the methyl ketone substituent. For aryl derivatives, tosic acid is used as a catalyst, while aliphatic substrates react best with pyrrolidine and acetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(Dimethylamino)butyl]amino}-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, such as hydroxylated, alkylated, and acylated compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{[4-(Dimethylamino)butyl]amino}-4-oxobut-2-enoic acid has a wide range of scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[4-(Dimethylamino)butyl]amino}-4-oxobut-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The pathways involved may include inhibition or activation of enzymatic reactions, receptor binding, and signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)butyric acid: Similar in structure but lacks the oxobutenoic acid moiety.
4-(Dimethylamino)-2-butenoic acid: Similar but with a different substitution pattern on the butenoic acid.
3-(Dimethylamino)propionic acid: Shorter chain length and different functional groups.
Uniqueness
4-{[4-(Dimethylamino)butyl]amino}-4-oxobut-2-enoic acid is unique due to the presence of both the dimethylamino and oxobutenoic acid groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and its utility in various scientific fields make it a compound of significant interest.
Properties
CAS No. |
61638-96-8 |
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Molecular Formula |
C10H18N2O3 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
4-[4-(dimethylamino)butylamino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H18N2O3/c1-12(2)8-4-3-7-11-9(13)5-6-10(14)15/h5-6H,3-4,7-8H2,1-2H3,(H,11,13)(H,14,15) |
InChI Key |
LVYJDEXEENMGBT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCCNC(=O)C=CC(=O)O |
Origin of Product |
United States |
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